molecular formula C13H17Cl2N3O2 B1486040 4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride CAS No. 2204562-15-0

4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride

Cat. No. B1486040
CAS RN: 2204562-15-0
M. Wt: 318.2 g/mol
InChI Key: MBUPQBKVHWDDMH-UHFFFAOYSA-N
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Description

“4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride” is a chemical compound that is part of the benzimidazole family . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “this compound”, often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific derivative and conditions. For instance, heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours afforded 4-(1H-benzimidazol-2-yl)aniline in good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzimidazole derivatives generally have solid form .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is largely dependent on their specific structure and the biological target. They have been extensively utilized as a drug scaffold in medicinal chemistry due to their ability to interact with proteins and enzymes .

Safety and Hazards

The safety and hazards associated with “4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride” would depend on its specific structure and use. For instance, 4-(1H-Benzimidazol-1-yl)aniline has hazard statements H315 - H319, indicating that it can cause skin and eye irritation .

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and medicinal chemistry .

properties

IUPAC Name

4-(benzimidazol-1-yl)piperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.2ClH/c17-12(18)13(5-7-14-8-6-13)16-9-15-10-3-1-2-4-11(10)16;;/h1-4,9,14H,5-8H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPQBKVHWDDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N2C=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
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4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
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4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
Reactant of Route 4
4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
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4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
Reactant of Route 6
4-(1H-Benzimidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride

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